Einecs 294-145-9

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 294-145-9 is a chemical substance listed in the European Union’s inventory of commercially available chemicals. These compounds are categorized based on their commercial relevance, and their inclusion in the inventory ensures regulatory compliance under REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) .

EINECS 294-145-9 likely belongs to a broader class of industrial or specialty chemicals. Its identity can be inferred through read-across approaches using structural analogs, as demonstrated in studies leveraging machine learning and similarity metrics to predict properties of uncharacterized EINECS compounds .

Properties

CAS No. |

91673-30-2 |

|---|---|

Molecular Formula |

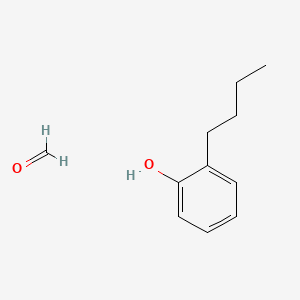

C10H14O.CH2O C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

2-butylphenol;formaldehyde |

InChI |

InChI=1S/C10H14O.CH2O/c1-2-3-6-9-7-4-5-8-10(9)11;1-2/h4-5,7-8,11H,2-3,6H2,1H3;1H2 |

InChI Key |

HLMLWEGDMMDCDW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=CC=C1O.C=O |

Origin of Product |

United States |

Preparation Methods

The preparation of formaldehyde, reaction products with butylphenol, involves the reaction of formaldehyde with butylphenol under controlled conditions. The reaction typically occurs in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is formed. Industrial production methods often involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed to maintain efficiency and yield .

Chemical Reactions Analysis

Formaldehyde, reaction products with butylphenol, undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: Substitution reactions are prevalent, where one or more hydrogen atoms in the compound are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Formaldehyde, reaction products with butylphenol, has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical synthesis processes.

Biology: The compound is used in biological research for its preservative properties.

Medicine: It has applications in the development of certain pharmaceuticals.

Industry: The compound is used in the production of resins, plastics, and other industrial materials.

Mechanism of Action

The mechanism of action of formaldehyde, reaction products with butylphenol, involves its interaction with various molecular targets. The compound can form cross-links with proteins and nucleic acids, which can affect cellular processes. These interactions are crucial in its preservative and antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize EINECS 294-145-9, we compare it with structurally or functionally analogous compounds, using data from EINECS, REACH Annex VI Table 3.1, and other commercial inventories. Key criteria for comparison include:

- Structural similarity (Tanimoto index ≥70% via PubChem 2D fingerprints) .

- Functional overlap (e.g., solubility, toxicity, industrial applications).

- Regulatory and safety profiles .

Table 1: Comparative Analysis of this compound and Similar Compounds

Key Research Findings:

Structural Similarity and Read-Across Predictions: A study using 1,387 REACH Annex VI compounds (labeled for toxicity) demonstrated that ≥70% Tanimoto similarity covers 33,000 EINECS compounds, including EINECS 294-145-7. This "network effect" enables predictive toxicological modeling without exhaustive testing .

Functional Contrasts: Solubility: CAS 79349-82-9 exhibits lower solubility (log S = -2.7) compared to CAS 295327-27-4, indicating divergent formulation requirements . Toxicity: REACH Annex VI compounds are pre-labeled for hazards (e.g., carcinogenicity), whereas EINECS compounds like 294-145-9 rely on read-across predictions from these analogs .

Regulatory Implications :

- EINECS compounds lacking experimental data depend on structurally similar, well-characterized substances for compliance. For instance, analogs like CAS 918538-05-3 (68% similarity) provide insights into metabolic pathways and safety thresholds .

Methodological Considerations

The comparison relies on:

Q & A

Q. How can researchers enhance the reproducibility of catalytic applications involving this compound?

- Answer : Standardize catalyst loading, substrate ratios, and reaction monitoring (e.g., in situ FTIR). Report turnover numbers (TON) and frequencies (TOF) with error margins. Use controlled atmosphere setups (gloveboxes) to eliminate environmental variables. Collaborate with third-party labs for independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.